2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
Overview
Description
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid typically involves the reaction of phthalic anhydride with an appropriate amine, followed by subsequent reactions to introduce the butanoic acid moiety. One common method involves the use of phthalic anhydride and butylamine under reflux conditions, followed by hydrolysis to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to understand its mechanism .
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethylamine
- 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)acetic acid
Uniqueness
2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid is unique due to its specific butanoic acid moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c1-2-9(12(16)17)13-10(14)7-5-3-4-6-8(7)11(13)15/h3-6,9H,2H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWCIQUEFSJOJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80322358 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35340-62-6 | |
Record name | 35340-62-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401067 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80322358 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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